(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]
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Description
“®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine]” is a chemical compound with the molecular formula C42H40O2P2. It has a molecular weight of 638.71 . This compound is sold in collaboration with Solvias AG .
Molecular Structure Analysis
The molecular structure of this compound includes two phosphine groups attached to a biphenyl core, which is further substituted with methyl and methoxy groups . The exact 3D conformation can be determined using techniques like X-ray crystallography .More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .
Scientific Research Applications
Organic Chemistry
Tertiary phosphines are often used as ligands in transition metal catalysis, which is a major driver in the chemistry of traditional P–C-bonded phosphines . They inspire the design of new phosphines of various structures .
Inorganic Chemistry
Tertiary phosphines are used in the synthesis of new phosphines of various structures . They are also used in the synthesis of luminescent copper (i) complexes .
Medicinal Chemistry
Tertiary phosphines are used in the synthesis of phosphorus-containing amino acids and their derivatives .
Material Chemistry
Tertiary phosphines are used in the preparation of new porous organic ligands .
properties
IUPAC Name |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVLPFJTUJZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] |
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